molecular formula C12H18N2 B14739973 1-(4-Methylpentan-2-ylidene)-2-phenylhydrazine CAS No. 6228-39-3

1-(4-Methylpentan-2-ylidene)-2-phenylhydrazine

Cat. No.: B14739973
CAS No.: 6228-39-3
M. Wt: 190.28 g/mol
InChI Key: QAHQKKHQQXFDQO-UHFFFAOYSA-N
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Description

1-(4-Methylpentan-2-ylidene)-2-phenylhydrazine is an organic compound with a unique structure that combines a hydrazine moiety with a phenyl group and a substituted pentan-2-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpentan-2-ylidene)-2-phenylhydrazine typically involves the reaction of 4-methylpentan-2-one with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common methods include batch and continuous flow processes, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpentan-2-ylidene)-2-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in substituted phenylhydrazines.

Scientific Research Applications

1-(4-Methylpentan-2-ylidene)-2-phenylhydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylpentan-2-ylidene)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-(4-Methylpentan-2-ylidene)propanedinitrile
  • 4-Methylpent-2-ylidenmalononitril
  • 1,1-Dicyano-2,4-dimethyl-1-pentene

Comparison: 1-(4-Methylpentan-2-ylidene)-2-phenylhydrazine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

6228-39-3

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-(4-methylpentan-2-ylideneamino)aniline

InChI

InChI=1S/C12H18N2/c1-10(2)9-11(3)13-14-12-7-5-4-6-8-12/h4-8,10,14H,9H2,1-3H3

InChI Key

QAHQKKHQQXFDQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NNC1=CC=CC=C1)C

Origin of Product

United States

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